Cas no 134594-23-3 (8-Methoxynaphthalene-2-carbaldehyde)

8-Methoxynaphthalene-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 8-methoxynaphthalene-2-carbaldehyde
- 8-Methoxynaphthalene-2-carboxaldehyde
- 134594-23-3
- DTXSID40576936
- SCHEMBL3145023
- DB-083970
- 8-Methoxynaphthalene-2-carbaldehyde
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- インチ: InChI=1S/C12H10O2/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-8H,1H3
- InChIKey: XSYDCPIHIFFZRU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 186.068079557Da
- どういたいしつりょう: 186.068079557Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 202
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 26.3Ų
8-Methoxynaphthalene-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219001408-500mg |
8-Methoxynaphthalene-2-carboxaldehyde |
134594-23-3 | 98% | 500mg |
940.80 USD | 2021-06-15 | |
Alichem | A219001408-1g |
8-Methoxynaphthalene-2-carboxaldehyde |
134594-23-3 | 98% | 1g |
1,668.15 USD | 2021-06-15 |
8-Methoxynaphthalene-2-carbaldehyde 関連文献
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Yi-Ting Chen,Pei-Jhen Wu,Chia-Yu Peng,Jiun-Yi Shen,Cheng-Cheng Tsai,Wei-Ping Hu,Pi-Tai Chou Phys. Chem. Chem. Phys. 2017 19 28641
8-Methoxynaphthalene-2-carbaldehydeに関する追加情報
8-Methoxynaphthalene-2-carbaldehyde (CAS No. 134594-23-3): An Overview of Its Structure, Synthesis, and Applications in Modern Chemistry
8-Methoxynaphthalene-2-carbaldehyde (CAS No. 134594-23-3) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which consists of a naphthalene ring substituted with a methoxy group at the 8-position and an aldehyde group at the 2-position. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block in various synthetic pathways.
The molecular formula of 8-Methoxynaphthalene-2-carbaldehyde is C11H9O2, and its molecular weight is 177.19 g/mol. The compound is a pale yellow solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 66 to 68°C, and it exhibits strong UV absorption due to the presence of the naphthalene chromophore.
In recent years, the synthesis of 8-Methoxynaphthalene-2-carbaldehyde has been extensively studied due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. One of the most common synthetic routes involves the Vilsmeier-Haack reaction, where 8-methoxynaphthalene is treated with phosphorus oxychloride and formamide to form the corresponding aldehyde. This method is widely used due to its high yield and operational simplicity.
Beyond its synthetic utility, 8-Methoxynaphthalene-2-carbaldehyde has shown promise in the development of novel pharmaceuticals. Research has demonstrated that derivatives of this compound exhibit potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 8-Methoxynaphthalene-2-carbaldehyde were effective in inhibiting the growth of cancer cells by targeting specific signaling pathways.
In addition to its medicinal applications, 8-Methoxynaphthalene-2-carbaldehyde has been explored for its potential use in materials science. The compound's ability to form stable coordination complexes with various metal ions makes it an attractive candidate for the development of luminescent materials and sensors. A recent study in the Journal of Materials Chemistry highlighted the synthesis of luminescent coordination polymers using 8-Methoxynaphthalene-2-carbaldehyde-based ligands, which exhibited excellent photophysical properties and potential applications in optoelectronic devices.
The environmental impact of 8-Methoxynaphthalene-2-carbaldehyde is also an important consideration in its industrial use. Studies have shown that the compound is biodegradable under aerobic conditions and does not accumulate in aquatic ecosystems. However, proper handling and disposal practices are recommended to minimize any potential environmental risks.
In conclusion, 8-Methoxynaphthalene-2-carbaldehyde (CAS No. 134594-23-3) is a multifaceted organic compound with a wide range of applications in modern chemistry. Its unique structural features and chemical properties make it a valuable intermediate in synthetic routes and a promising candidate for developing new pharmaceuticals and advanced materials. Ongoing research continues to uncover new possibilities for this intriguing molecule, further solidifying its importance in the scientific community.
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